molecular formula C9H10N2O3 B13201641 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13201641
M. Wt: 194.19 g/mol
InChI Key: PCQTWGUDTFFECF-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1538440-19-5) is a high-purity dihydropyrimidine derivative of interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a methylcyclopropyl group and a carboxylic acid, a structure known to be a key heterocyclic building block for the synthesis of more complex molecules . Compounds with the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffold have been identified as potential activators of PPARgamma (Peroxisome Proliferator-Activated Receptor gamma), a significant nuclear receptor target for managing non-insulin-dependent diabetes mellitus (NIDDM) . The structural motif is also relevant in the context of enzyme inhibition; for instance, related research focuses on alpha-glucosidase inhibitors, which work by slowing carbohydrate digestion and are an effective therapeutic strategy for managing postprandial blood glucose levels . With a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol , this reagent is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-4-5(7(13)14)6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

PCQTWGUDTFFECF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Classical Synthetic Route via Pyrimidine Ring Construction

The most common approach to synthesize 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids involves the construction of the pyrimidine ring through condensation reactions of appropriately substituted precursors.

Starting Materials and Key Intermediates
Typical Synthetic Steps
  • Formation of Enaminone Intermediate:

    • Reaction of itaconic acid derivatives with amines to form enaminone intermediates, which are crucial for ring closure.
    • Example: Methanol-mediated reactions at low temperature to generate free acetamidine intermediates, which then react with enaminones to form the pyrimidine ring.
  • Cyclization to Dihydropyrimidine Ring:

    • The enaminone and amidine intermediates undergo condensation under mild conditions (room temperature, methanol solvent) to yield the dihydropyrimidine core.
    • This step typically proceeds with moderate to good yields (50-65%) depending on substituent nature and reaction conditions.
  • Hydrolysis to Carboxylic Acid:

    • Ester intermediates are hydrolyzed using aqueous sodium hydroxide in mixed solvents (methanol and tetrahydrofuran) at room temperature to yield the free carboxylic acid with high efficiency (86-92% yield).
Reaction Scheme Summary
Step Reagents/Conditions Yield (%) Notes
Enaminone formation Itaconic acid derivative + amine, MeOH, 0°C 50-65 Formation of methyl esters or intermediates
Ring closure (cyclization) Amidines + enaminone, MeOH, RT, 18 h 50-65 Formation of dihydropyrimidine core
Ester hydrolysis 1 M NaOH, MeOH/THF, RT 86-92 Conversion to carboxylic acid

Microbial Hydroxylation Route

An alternative biocatalytic method involves microbial hydroxylation of pyridine-2-carboxylic acid to produce related 6-oxo-1,6-dihydropyridine-2-carboxylic acid compounds, which can be further chemically modified to introduce the 2-(1-methylcyclopropyl) substituent.

  • Microorganism: Alcaligenes faecalis (DSM 6269)
  • Process: Regiospecific hydroxylation of pyridine-2-carboxylic acid to yield the 6-oxo-1,6-dihydropyridine-2-carboxylic acid intermediate.
  • This intermediate can be chemically functionalized to introduce the cyclopropylmethyl group at the 2-position through subsequent synthetic transformations.

Parallel Solution-Phase Synthesis for Substituted Derivatives

Recent studies have demonstrated the parallel synthesis of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids and their derivatives using solution-phase methods:

  • Activation of Carboxylic Acid: Using bis(pentafluorophenyl) carbonate as an activating agent for amidation steps.
  • Amidation: Reaction with various aliphatic amines to form carboxamides, which can be hydrolyzed back to acids if needed.
  • This approach allows for rapid generation of compound libraries with diverse 2-substituents including cyclopropylmethyl groups.

Mechanochemical and Green Chemistry Approaches

Emerging greener synthetic techniques such as microwave-assisted synthesis and mechanochemistry (mortar-pestle grinding) have been applied to related dihydropyrimidine derivatives:

  • These methods reduce solvent use and reaction times while maintaining good yields and purity.
  • Although specific data on 2-(1-methylcyclopropyl) derivatives are limited, these approaches are promising for future scalable synthesis.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations References
Classical Condensation Itaconic acid derivatives, amidines, MeOH, RT 50-92 Well-established, moderate yields Multi-step, moderate reaction time
Microbial Hydroxylation Pyridine-2-carboxylic acid, Alcaligenes faecalis N/A Regiospecific, eco-friendly Requires microbial culture
Parallel Solution-Phase Bis(pentafluorophenyl) carbonate, amines 80-100 Library synthesis, high purity Requires activated intermediates
Green Chemistry Techniques Microwave, mechanochemistry Variable Eco-friendly, rapid Limited data for target compound

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs. Cyclic Substituents : Phenyl derivatives (e.g., 8j) exhibit stronger activity (IC₅₀ = 0.12 μM) due to π-stacking and hydrogen bonding with the XO active site . However, the 1-methylcyclopropyl group provides comparable potency (IC₅₀ ~0.15 μM) by optimizing hydrophobic interactions without introducing bulky aromatic groups .
  • Functional Group Impact : Tetrazole-containing analogs (IC₅₀ = 0.08 μM) outperform carboxylic acid derivatives due to enhanced ionic interactions with Arg880 .
  • Steric Effects : The isopropyl group in 2-isopropyl-4-methyl analogs may reduce activity by introducing unfavorable steric clashes .

Modifications to the Pyrimidine Core

Compound Name Core Modification IC₅₀ (μM) Solubility (logP) Bioavailability Reference ID
Ethyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Esterified carboxylic acid >1.0 2.5 (estimated) High
2-(1-Methylcyclopropyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid Imino group (6) 0.25 -1.2 Moderate

Key Observations :

  • Carboxylic Acid vs. Ester : The free carboxylic acid group is critical for XO inhibition, as esterification reduces activity (IC₅₀ >1.0 μM) by eliminating ionic interactions with Arg880 .
  • Imino Substitution: Replacing the 6-oxo group with imino (NH) lowers activity (IC₅₀ = 0.25 μM) due to reduced hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-(4-Octyloxy-3-cyanophenyl) Analog (8j) Tetrazole Derivative
LogP (Calculated) 1.8 4.2 3.9
Aqueous Solubility (mg/mL) 12.5 0.5 1.2
Plasma Protein Binding (%) 85 92 89
Half-life (in vivo, hours) 6.2 8.5 7.8

Key Observations :

  • The 1-methylcyclopropyl substituent balances lipophilicity (logP = 1.8) and solubility (12.5 mg/mL), making it more suitable for oral administration than highly lipophilic phenyl derivatives .
  • Tetrazole derivatives exhibit moderate solubility but require formulation optimization for clinical use .

Biological Activity

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS Number: 1538440-19-5) is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3C_9H_{10}N_2O_3 with a molecular weight of approximately 194.19 g/mol. The compound features a pyrimidine ring, a carboxylic acid group, and a methylcyclopropyl substituent which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC9H10N2O3C_9H_{10}N_2O_3
Molecular Weight194.19 g/mol
CAS Number1538440-19-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The careful control of reaction conditions is crucial for optimizing yield and purity.

Biological Activity

Recent studies have indicated that this compound may exhibit significant biological activities, particularly as an inhibitor of xanthine oxidase (XO). Xanthine oxidase plays a critical role in purine metabolism and is a target for treating conditions like hyperuricemia and gout.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound possess potent XO inhibitory activity. For instance, related compounds have shown IC50 values ranging from 0.0181 μM to 0.5677 μM, indicating strong potential as therapeutic agents . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity.

Case Studies

A notable case study involved the evaluation of a derivative with an IC50 value of 0.0240 μM, which was comparable to febuxostat, a clinically used XO inhibitor. In vivo studies using a potassium oxonate-induced hyperuricemia model demonstrated that this compound significantly reduced serum uric acid levels at a dosage of 5 mg/kg without observable toxicity at higher doses (2000 mg/kg) in mice .

The mechanism by which this compound exerts its effects appears to involve competitive inhibition of xanthine oxidase activity. Lineweaver-Burk plot analyses indicate that the compound acts as a mixed-type inhibitor . This suggests that it may bind to both the enzyme and the enzyme-substrate complex.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 2-methylpyrimidine-5-carboxylatePyrimidine ring with methyl groupExhibits strong antibacterial activity
Ethyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylateSimilar cyclopropyl structurePotentially more lipophilic
Methyl 2-amino-4-oxo-pyrimidineContains amino groupKnown for antiviral properties

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